molecular formula C17H24N2O2 B5265772 1-allyl-4-[3-(4-methoxyphenyl)propanoyl]piperazine

1-allyl-4-[3-(4-methoxyphenyl)propanoyl]piperazine

Cat. No.: B5265772
M. Wt: 288.4 g/mol
InChI Key: OBJMSDNCMBNERY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-allyl-4-[3-(4-methoxyphenyl)propanoyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Mechanism of Action

The exact mechanism of action of 1-allyl-4-[3-(4-methoxyphenyl)propanoyl]piperazine is not fully understood. However, it is believed to act as a modulator of serotonin and dopamine receptors. It may also affect the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic properties. It has also been shown to modulate the activity of various neurotransmitter receptors, including serotonin and dopamine receptors.

Advantages and Limitations for Lab Experiments

The advantages of using 1-allyl-4-[3-(4-methoxyphenyl)propanoyl]piperazine in lab experiments include its high potency, selectivity, and low toxicity. It is also relatively easy to synthesize and purify. However, its limitations include its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions in the research of 1-allyl-4-[3-(4-methoxyphenyl)propanoyl]piperazine. One direction is to investigate its potential as a drug candidate for the treatment of various neurological and psychiatric disorders. Another direction is to study its mechanism of action in more detail, including its effects on other neurotransmitter receptors and signaling pathways. Additionally, the development of new synthetic methods for the compound may also be explored, which may improve its bioavailability and pharmacokinetics.

Synthesis Methods

1-allyl-4-[3-(4-methoxyphenyl)propanoyl]piperazine can be synthesized by the reaction of 1-allylpiperazine with 3-(4-methoxyphenyl)propanoyl chloride in the presence of a base. The reaction yields the desired compound in good yield and purity.

Scientific Research Applications

1-allyl-4-[3-(4-methoxyphenyl)propanoyl]piperazine has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, it has been evaluated for its antipsychotic, anxiolytic, and antidepressant properties. In neuroscience, it has been investigated for its potential as a modulator of serotonin and dopamine receptors. In pharmacology, it has been studied for its potential as a drug candidate for the treatment of various diseases, including Parkinson's disease, schizophrenia, and anxiety disorders.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-(4-prop-2-enylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-3-10-18-11-13-19(14-12-18)17(20)9-6-15-4-7-16(21-2)8-5-15/h3-5,7-8H,1,6,9-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJMSDNCMBNERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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